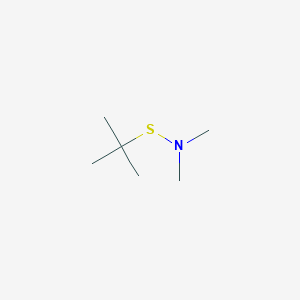
N,N-Dimethyl-tert-butylsulfenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-tert-butylsulfenamide is an organosulfur compound that belongs to the class of sulfenamides It is characterized by the presence of a sulfenamide functional group, which consists of a sulfur atom bonded to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-tert-butylsulfenamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfenamide bond . The reaction conditions typically include the use of mild oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-tert-butylsulfenamide undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of thiols and amines.
Substitution: The sulfenamide group can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiols and amines.
Substitution: Various substituted sulfenamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-tert-butylsulfenamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing intermediates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-tert-butylsulfenamide exerts its effects involves the formation and cleavage of the sulfenamide bond. This bond is relatively stable but can be cleaved under specific conditions, releasing the sulfur and amine components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylformamide di-tert-butyl acetal
- N,N-Dimethylformamide dimethyl acetal
- N,N-Dimethylformamide dineopentyl acetal
Uniqueness
N,N-Dimethyl-tert-butylsulfenamide is unique due to its specific sulfenamide functional group, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
64037-64-5 |
|---|---|
Molekularformel |
C6H15NS |
Molekulargewicht |
133.26 g/mol |
IUPAC-Name |
N-tert-butylsulfanyl-N-methylmethanamine |
InChI |
InChI=1S/C6H15NS/c1-6(2,3)8-7(4)5/h1-5H3 |
InChI-Schlüssel |
GRHWFPGYJYPMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


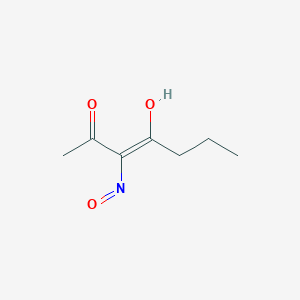
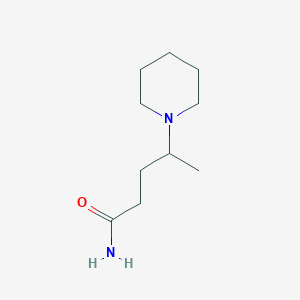
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
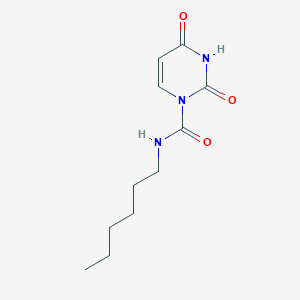
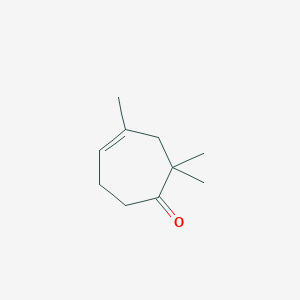
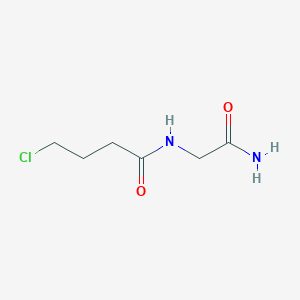
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)





